molecular formula C32H18BrN3O8 B14755999 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene CAS No. 992-15-4

4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene

Cat. No.: B14755999
CAS No.: 992-15-4
M. Wt: 652.4 g/mol
InChI Key: UDGHCESFHXNLEA-UHFFFAOYSA-N
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Description

4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce nitro groups at specific positions. The final step involves the methoxylation of benzo[c]phenanthrene. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular processes. Its bromine and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Trinitrofluorenone: Shares similar nitro group arrangement but lacks bromine and methoxy groups.

    4-Iodo-2,5,7-trinitrofluoren-9-one: Similar structure with iodine instead of bromine.

    4-Bromo-2,5,7-trinitrofluoren-9-one: Lacks the methoxybenzo[c]phenanthrene moiety.

Uniqueness

4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is unique due to its combination of bromine, nitro, and methoxybenzo[c]phenanthrene groups

Properties

CAS No.

992-15-4

Molecular Formula

C32H18BrN3O8

Molecular Weight

652.4 g/mol

IUPAC Name

4-bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene

InChI

InChI=1S/C19H14O.C13H4BrN3O7/c1-20-17-8-4-6-14-11-12-15-10-9-13-5-2-3-7-16(13)18(15)19(14)17;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H

InChI Key

UDGHCESFHXNLEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C2)C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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